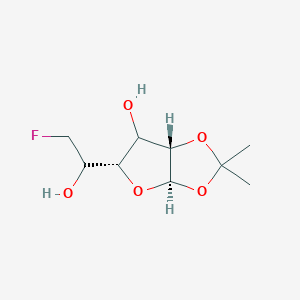
6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose (6F-Glu) is a synthetic sugar molecule that has been developed as a potential therapeutic agent for a variety of diseases. 6F-Glu has been studied for its ability to act as an inhibitor of the enzyme fructosamine-3-kinase (FN3K), which is involved in the regulation of glucose metabolism. 6F-Glu has been shown to reduce the activity of FN3K, resulting in decreased glucose levels in the blood. Additionally, 6F-Glu has been explored for its potential to act as an immunomodulator, as it has been found to modulate the expression of certain cytokines and chemokines involved in immune response. This has led to the investigation of 6F-Glu as a potential therapeutic agent for a variety of diseases, including diabetes, inflammatory bowel disease, and cancer.
Wissenschaftliche Forschungsanwendungen
PET Imaging in Cancer Diagnosis
The compound is used in the preparation of 2-[^18F]fluoro-2-deoxy-D-glucose (FDG), a radiotracer used in Positron Emission Tomography (PET) imaging . FDG imaging has profoundly modified the daily activity of most nuclear medicine services, providing diagnostic accuracy and predictive power in assessing glucose consumption and cancer aggressiveness .
Understanding Glucose Metabolism
The compound helps in understanding the link between FDG uptake and overall glucose consumption, which is almost universally accepted . This understanding is crucial for interpreting the informative content of FDG imaging, optimizing its clinical application, and improving our comprehension of disease features .
Breast Cancer Detection
The compound has been studied for its potential in detecting GLUT5 expression in breast cancers . Several clinical studies have shown low or no expression of GLUT1 in breast cancer patients, which may account for the low clinical specificity and sensitivity of FDG used in PET . Therefore, it has been proposed that other tumor characteristics such as the high expression of GLUT2 and GLUT5 in many breast tumors could be used to develop alternative strategies to detect breast cancer .
Synthesis of Biologically Active Compounds
The compound can be used as a starting material to prepare biologically active L-acovenose and 6-deoxy-L-idose . These compounds have various applications in biological and medical research .
Preparation of Carbanucleoside Enantiomers
The compound is used in the synthesis of carbanucleoside enantiomers . Carbanucleosides are analogs of nucleosides and have potential therapeutic applications, including antiviral and anticancer activities .
Synthesis of Chiral Carbohydrate Synthons
The compound can be used to prepare vinyl ether-based chiral carbohydrate synthons . These synthons are useful in the synthesis of complex carbohydrates and glycoconjugates .
Eigenschaften
IUPAC Name |
(3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO5/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,11-12H,3H2,1-2H3/t4?,5?,6-,7+,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPRTKRPEAMGAU-COJRLMGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CF)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)O[C@@H](C2O)C(CF)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747491 |
Source


|
| Record name | (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
CAS RN |
87586-05-8 |
Source


|
| Record name | (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)

![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)



![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)

